1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
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Overview
Description
1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with thiophene and methylthiophene sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Introduction of Thiophene Groups: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Sulfonylation: The methylthiophene group can be sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions to avoid overreaction.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene sulfides.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Material Science: In conductive polymers, the thiophene rings facilitate electron delocalization, enhancing electrical conductivity.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenesulfonic acid share structural similarities but differ in functional groups and substitution patterns.
Pyrrolidine Derivatives: Compounds such as 1-benzylpyrrolidine and 1-(2-thienyl)pyrrolidine have similar core structures but vary in their substituents.
Uniqueness: 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is unique due to the combination of thiophene and sulfonyl groups on the pyrrolidine ring, which imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonyl-3-thiophen-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c1-10-4-5-13(18-10)19(15,16)14-7-6-11(9-14)12-3-2-8-17-12/h2-5,8,11H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVZJFPZVPYGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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